Anemoside A3
Overview
Description
The compound “Anemoside A3” is a complex organic molecule It features multiple hydroxyl groups, a carboxylic acid group, and a cyclopenta[a]chrysene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would involve multiple steps, including the formation of the cyclopenta[a]chrysene core, the introduction of hydroxyl groups, and the attachment of the oxan-2-yl groups. Key steps might include:
Formation of the cyclopenta[a]chrysene core: This could be achieved through a series of cyclization reactions starting from simpler aromatic precursors.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or potassium permanganate.
Attachment of oxan-2-yl groups: Glycosylation reactions using glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, acidic or basic catalysts.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its complex structure makes it an interesting subject for studying various organic reactions.
Biology
Enzyme inhibition studies: The compound’s hydroxyl groups may interact with enzymes, making it a potential inhibitor.
Cell signaling research: Its structure may mimic natural signaling molecules.
Medicine
Drug development:
Antioxidant properties: The hydroxyl groups may confer antioxidant properties.
Industry
Material science: Potential use in the development of new materials with unique properties.
Catalysis: The compound may serve as a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of an enzyme, blocking substrate access. In cell signaling, it may interact with receptors, mimicking or blocking natural ligands.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Similar in having a cyclopenta[a]phenanthrene core.
Steroids: Share the cyclopenta[a]phenanthrene structure and functional groups.
Glycosides: Similar in having sugar moieties attached to a core structure.
Uniqueness
Complexity: The compound’s structure is more complex than many similar compounds, with multiple hydroxyl groups and a carboxylic acid group.
Functional Groups: The presence of both hydroxyl and carboxylic acid groups provides unique chemical reactivity.
Properties
IUPAC Name |
9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O12/c1-20(2)22-10-15-41(36(48)49)17-16-39(6)23(28(22)41)8-9-26-37(4)13-12-27(38(5,19-42)25(37)11-14-40(26,39)7)52-35-33(30(45)24(43)18-50-35)53-34-32(47)31(46)29(44)21(3)51-34/h21-35,42-47H,1,8-19H2,2-7H3,(H,48,49) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNDTNDJSXYNKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)CO)C)C)C(=O)O)C(=C)C)C)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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